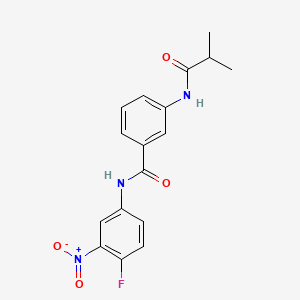![molecular formula C14H19N3O2S2 B5797847 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5797847.png)
4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzenesulfonamide, commonly known as DPC-681, is a small molecule inhibitor that has shown potential in various scientific research studies. It is a chemical compound that has been synthesized by researchers to inhibit specific biological pathways. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DPC-681.
Wirkmechanismus
DPC-681 inhibits the activity of specific enzymes and pathways by binding to them and preventing them from functioning properly. It has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer cells. DPC-681 has also been shown to inhibit the activity of the enzyme caspase-1, which is involved in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPC-681 depend on the specific biological pathway or enzyme that it inhibits. In cancer research, DPC-681 has been shown to inhibit the growth and proliferation of cancer cells. In inflammation research, DPC-681 has been shown to reduce inflammation and the production of inflammatory cytokines. In neurodegenerative disease research, DPC-681 has been shown to protect neurons from damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DPC-681 in lab experiments is its specificity. It has been shown to selectively inhibit specific enzymes and pathways, which can help researchers study the specific biological processes that these enzymes and pathways are involved in. However, one limitation of using DPC-681 in lab experiments is its complexity. The synthesis of DPC-681 is a complex process that requires careful handling and attention to detail.
Zukünftige Richtungen
There are many future directions for the study of DPC-681. One future direction is the development of more efficient synthesis methods. Another future direction is the study of DPC-681 in combination with other drugs to determine if it can enhance their effectiveness. Additionally, the study of DPC-681 in various disease models can help researchers better understand its potential therapeutic applications.
Conclusion
DPC-681 is a small molecule inhibitor that has shown potential in various scientific research studies. Its synthesis method is complex, but it has been shown to selectively inhibit specific enzymes and pathways. DPC-681 has been studied in cancer research, inflammation research, and neurodegenerative disease research, and has shown promise as a potential therapeutic agent. There are many future directions for the study of DPC-681, and continued research can help uncover its full potential.
Synthesemethoden
The synthesis of DPC-681 involves a multi-step process that includes the reaction of 4-aminobenzenesulfonamide with N,N-diethyl-2-propyn-1-amine to form a thioamide intermediate. This intermediate is then reacted with carbon disulfide to form a carbonothioyl intermediate. Finally, the carbonothioyl intermediate undergoes a reaction with sodium hydroxide to form DPC-681. The synthesis of DPC-681 is a complex process that requires careful handling and attention to detail.
Wissenschaftliche Forschungsanwendungen
DPC-681 has been studied extensively in various scientific research studies. It has been shown to inhibit the activity of specific enzymes and pathways that are involved in various biological processes. Some of the scientific research applications of DPC-681 include cancer research, inflammation research, and neurodegenerative disease research.
Eigenschaften
IUPAC Name |
1-(3-ethylpent-1-yn-3-yl)-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-4-14(5-2,6-3)17-13(20)16-11-7-9-12(10-8-11)21(15,18)19/h1,7-10H,5-6H2,2-3H3,(H2,15,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHNMEXKLAPJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3-Ethylpent-1-yn-3-yl)carbamothioyl]amino}benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine](/img/structure/B5797772.png)
![N'-[(4-iodobenzoyl)oxy]-2-(4-methylphenyl)ethanimidamide](/img/structure/B5797784.png)
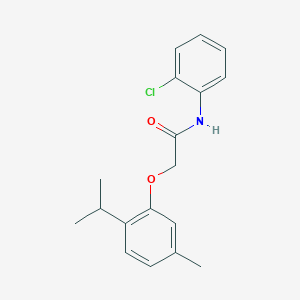
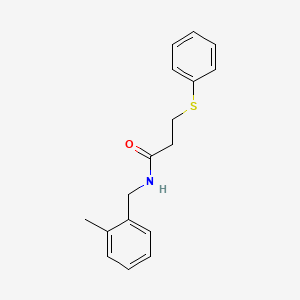
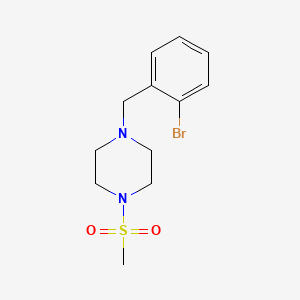
![1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5797795.png)
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5797799.png)
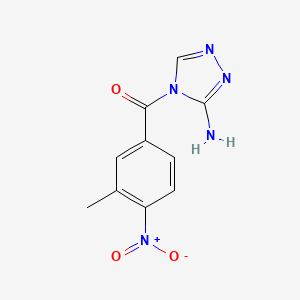
![N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5797802.png)
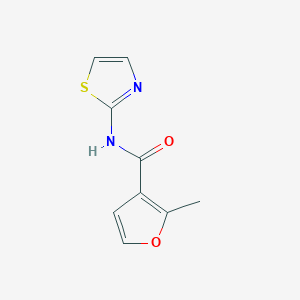
![4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5797813.png)
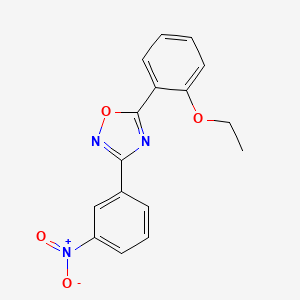
![methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate](/img/structure/B5797821.png)
